N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethoxyphenyl group and a carboxamide group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the reaction of 4-ethoxyaniline with 3,5-dimethylbenzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods: Industrial production of this compound can be achieved through a scalable and cost-effective process. The key steps involve the synthesis of the intermediate compounds, followed by their coupling under optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to obtain the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine (TEA) in an organic solvent.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . Additionally, the compound’s interaction with cellular receptors can trigger signaling pathways that result in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
Phenacetin (N-(4-ethoxyphenyl)acetamide): Both compounds contain the 4-ethoxyphenyl group, but phenacetin has an acetamide group instead of the benzofuran carboxamide group.
N-(4-ethoxyphenyl)azetidin-2-ones: These compounds share the 4-ethoxyphenyl group but have a different core structure (azetidinone) and are used as intermediates in the synthesis of β-lactam antibiotics.
The uniqueness of this compound lies in its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-22-15-8-6-14(7-9-15)20-19(21)18-13(3)16-11-12(2)5-10-17(16)23-18/h5-11H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDOASLKTZZSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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